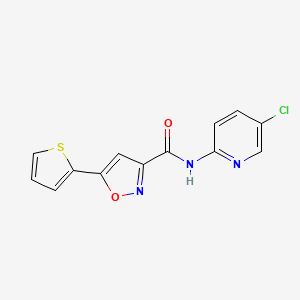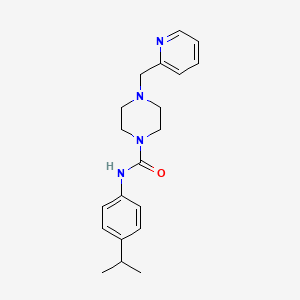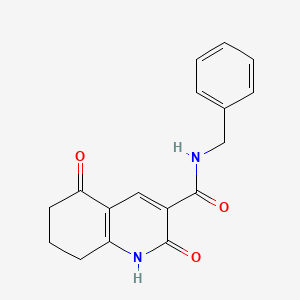
N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide belongs to a class of chemical compounds known for their unique structural features and potential for various applications, particularly in organic and medicinal chemistry.
Synthesis Analysis
- The synthesis of compounds similar to N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide often involves multi-step reactions, starting from basic heterocyclic compounds and utilizing methods like cyclization, amidation, and chlorination (Yang Yun-shang, 2010).
Molecular Structure Analysis
- These compounds typically have complex molecular structures featuring multiple heterocyclic rings. Advanced techniques like X-ray diffraction and NMR spectroscopy are often employed for their structural elucidation (G. Anuradha et al., 2014).
Chemical Reactions and Properties
- The reactivity of these compounds is influenced by their heterocyclic framework. They often participate in reactions like nucleophilic substitutions, cyclizations, and condensations (M. A. Elneairy et al., 2006).
Aplicaciones Científicas De Investigación
Enhancing Cellular Uptake of DNA-binding Compounds
One study explores modifications to hairpin polyamides to enhance cellular uptake and biological activity, providing insights into how compounds like N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide could be used to modulate gene expression through improved nuclear delivery (Meier, Montgomery, & Dervan, 2012).
Synthesis of Polycyclic Pyridines
Another research focuses on the synthesis of polycyclic pyridines, including the use of thiophene derivatives, which may relate to compounds like N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide. This work contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry (Hussein, Abu-shanab, & Ishak, 2000).
Antimycobacterial Activity
Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, including studies on their antimycobacterial activities, highlights the potential therapeutic applications of structurally related compounds. These studies emphasize the role of chemical modifications in enhancing biological activity and cellular permeability (Gezginci, Martin, & Franzblau, 1998).
Chemoselective Nucleophilic Chemistry
Investigations into the chemoselective nucleophilic chemistry of isoxazole derivatives underscore the versatility of these compounds in synthetic organic chemistry. This research can inform the development of insecticidal agents and contribute to our understanding of structure-activity relationships (Yu et al., 2009).
Gene Expression Regulation
Studies on small molecules that target DNA sequences offer insights into how compounds similar to N-(5-chloro-2-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide can be used to control gene expression. This research has implications for the development of therapeutic agents capable of modulating gene activity in living cells (Gottesfeld et al., 1997).
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-8-3-4-12(15-7-8)16-13(18)9-6-10(19-17-9)11-2-1-5-20-11/h1-7H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXYLYYEMGKHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)
![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)
![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)
![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)
![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)
![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)